

Comprehensive Technical Guide: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic Acid[1] [2]

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Compound of Interest

Compound Name:	1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
CAS No.:	1156994-32-9
Cat. No.:	B1371104

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Part 1: Chemical Identity & Structural Analysis

1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid is a bi-functional heterocyclic building block characterized by a pyrazole core substituted at the N1 position with a meta-bromophenyl group and at the C4 position with a carboxylic acid moiety.[1][2] Its orthogonality—offering a Suzuki-coupling-ready aryl bromide and an amide-coupling-ready carboxylic acid—makes it a high-value intermediate in Fragment-Based Drug Discovery (FBDD).[1][2]

Chemical Specifications

Property	Data
IUPAC Name	1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid
CAS Number	1156994-32-9
Molecular Formula	C ₁₀ H ₇ BrN ₂ O ₂
Molecular Weight	267.08 g/mol
Exact Mass	265.969 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc)	~3.5 (Carboxylic acid), ~1.5 (Pyrazole N2)

Electronic Structure & Reactivity[2]

- **Pyrazole Ring:** The pyrazole ring is electron-rich but the N1-aryl substitution pulls electron density, slightly reducing the nucleophilicity of the C4 position.[1][2] However, the C4 position remains the preferred site for Electrophilic Aromatic Substitution (EAS) if not already substituted.[1][2]
- **Meta-Bromine:** The bromine atom at the meta position of the phenyl ring exerts an inductive withdrawing effect (-I) without the resonance donation (+R) seen in para substitution, deactivating the phenyl ring towards oxidation but leaving the C-Br bond labile for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]
- **Carboxylic Acid:** Provides a handle for esterification or amide bond formation, critical for expanding the scaffold into peptidomimetics or kinase inhibitors.

Part 2: Synthetic Methodology (Authoritative Protocol)

While various routes exist, the most robust protocol for preserving the aryl-bromide moiety while installing the C4-acid is a three-step sequence involving cyclization, regioselective

formylation, and oxidation.^[1] This avoids the use of organolithium reagents (e.g., n-BuLi), which would cause competing lithium-halogen exchange at the bromine site.^[1]

Retrosynthetic Analysis

The target molecule is disassembled into three key precursors:

- 3-Bromophenyldiazine: The source of the N1-aryl fragment.^{[1][2]}
- 1,1,3,3-Tetramethoxypropane: A malonaldehyde equivalent for constructing the unsubstituted pyrazole core.
- Vilsmeier-Haack Reagent: For introducing the C4-carbon source.^{[1][2][3]}

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(3-bromophenyl)-1H-pyrazole^{[1][2]}

- Reagents: 3-Bromophenyldiazine hydrochloride (1.0 eq), 1,1,3,3-Tetramethoxypropane (1.1 eq), Ethanol (0.5 M concentration).
- Procedure:
 - Dissolve 3-bromophenyldiazine HCl in ethanol in a round-bottom flask.
 - Add 1,1,3,3-tetramethoxypropane dropwise at room temperature.
 - Reflux the mixture for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of diazine.^{[1][2]}
 - Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to remove acid traces.^{[1][2]} Dry over Na₂SO₄ and concentrate.
 - Yield: Typically 85–90% (Yellow oil or low-melting solid).^{[1][2]}

Step 2: Vilsmeier-Haack Formylation (C4-Functionalization)^{[1][2]}

- Reagents: 1-(3-bromophenyl)-1H-pyrazole (from Step 1), POCl₃ (3.0 eq), DMF (5.0 eq).

- Rationale: The Vilsmeier reagent (chloroiminium ion) selectively attacks the most electron-rich position of the pyrazole, which is C4.[1]
- Procedure:
 - Place anhydrous DMF in a flask under argon at 0°C.
 - Add POCl₃ dropwise (exothermic).[1][2] Stir for 30 min to form the Vilsmeier salt (white precipitate may form).[1][2]
 - Add a solution of 1-(3-bromophenyl)-1H-pyrazole in minimal DMF dropwise.
 - Heat the mixture to 90–100°C for 4–6 hours.
 - Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with 2N NaOH or saturated Sodium Acetate to pH 7–8.[1][2]
 - Isolation: The aldehyde product, 1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde, will precipitate.[1][2] Filter and wash with water.[1][2][4]
 - Checkpoint: 1H-NMR of aldehyde should show a singlet ~9.9 ppm (CHO).[1][2]

Step 3: Pinnick Oxidation to Carboxylic Acid[2]

- Reagents: Aldehyde (Step 2), NaClO₂ (1.5 eq), NaH₂PO₄ (1.5 eq), 2-Methyl-2-butene (scavenger), t-BuOH/Water (3:1).[1]
- Procedure:
 - Dissolve the aldehyde in t-BuOH/Water.[1][2] Add 2-methyl-2-butene (to scavenge HOCl by-product).[1][2]
 - Add NaH₂PO₄ followed by NaClO₂ portion-wise at 0°C.
 - Stir at room temperature for 2–4 hours.
 - Workup: Acidify with 1N HCl to pH 2. The product **1-(3-bromophenyl)-1H-pyrazole-4-carboxylic acid** precipitates.[1][2]

- Purification: Recrystallize from Ethanol/Water if necessary.

Part 3: Analytical Validation

To ensure scientific integrity, the final compound must be validated using the following spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)

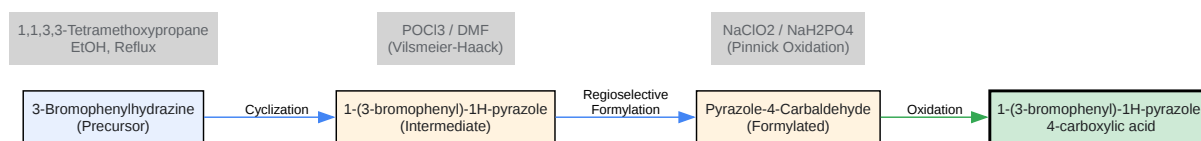
- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 12.30 (br s, 1H): COOH (Exchangeable).
 - δ 8.95 (s, 1H): Pyrazole H-5 (Deshielded by N1-aryl and C4-COOH).[1][2]
 - δ 8.10 (s, 1H): Pyrazole H-3.[1][2]
 - δ 8.05 (t, $J=2.0$ Hz, 1H): Aryl H-2' (Between Br and N).
 - δ 7.85 (ddd, $J=8.0, 2.0, 1.0$ Hz, 1H): Aryl H-4' (Ortho to Br).
 - δ 7.60 (ddd, $J=8.0, 2.0, 1.0$ Hz, 1H): Aryl H-6' (Ortho to N).
 - δ 7.45 (t, $J=8.0$ Hz, 1H): Aryl H-5'.

Mass Spectrometry (MS)[1][4]

- Technique: ESI-MS (Negative or Positive mode).[1][2]
- Observation: The presence of a bromine atom results in a characteristic 1:1 isotopic doublet.
[1][2]
 - $[\text{M}+\text{H}]^+$: Peaks at m/z 267.0 and 269.0.[1][2]
 - $[\text{M}-\text{H}]^-$: Peaks at m/z 265.0 and 267.0.[1][2]

Visual Pathway Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points (Nodes D and F) where temperature and pH control are vital.[1]



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Caption: Figure 1. Step-wise synthetic pathway from hydrazine precursor to final carboxylic acid via Vilsmeier-Haack formylation.[1][2]

Part 4: Applications in Drug Discovery[2]

This compound serves as a "privileged scaffold" intermediate.[1][2]

- Suzuki-Miyaura Coupling: The 3-bromo position is highly active for cross-coupling with aryl boronic acids, allowing the introduction of a bi-aryl system, a common motif in kinase inhibitors (e.g., p38 MAP kinase inhibitors).[1]
- Amide Library Generation: The carboxylic acid can be activated (using HATU or EDCI) to react with diverse amines, creating a library of potential inhibitors for targets like COX-2 or Factor Xa.[1][2]

Part 5: Safety & Handling (MSDS Highlights)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[1][2]
 - H319: Causes serious eye irritation.[1][2]
 - H335: May cause respiratory irritation.[1][2]

- Handling: Use in a fume hood.[1][2] The Vilsmeier step generates HCl fumes; ensure proper scrubbing.[1][2]

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